2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula C22H23N3O2S and a molecular weight of 393.51.
Preparation Methods
The synthesis of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. One common synthetic route includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The specific reaction conditions and industrial production methods may vary, but typically involve precise control of temperature and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous aluminum chloride for catalysis and other specific reagents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the phenyl and pyrazinyl groups.
Scientific Research Applications
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has promising applications in scientific research. It is used in the study of antimicrobial activity, where it has shown potential as a novel antibacterial agent . Additionally, this compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that this compound exerts its effects by binding to key proteins involved in bacterial cell division, thereby inhibiting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar compounds include those with variations in the phenyl and pyrazinyl groups, such as 2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide. These compounds share some similarities in their chemical properties and applications but differ in their specific molecular interactions and efficacy.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-4-7-18(8-5-15)13-24-20(26)14-28-21-22(27)25(11-10-23-21)19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZNIGWFSNRFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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